molecular formula C10H8N4O3 B2603839 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one CAS No. 478041-21-3

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B2603839
CAS No.: 478041-21-3
M. Wt: 232.199
InChI Key: BIJZZUVUMDOQRQ-UHFFFAOYSA-N
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Description

1-[4-(4-Nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one is an acetophenone derivative featuring a 1,2,3-triazole ring substituted with a nitro group at position 4 and a phenyl group at position 1. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the triazole ring contributes to hydrogen bonding and π-π stacking capabilities.

Properties

IUPAC Name

1-[4-(4-nitrotriazol-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c1-7(15)8-2-4-9(5-3-8)13-6-10(11-12-13)14(16)17/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJZZUVUMDOQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne.

    Nitration: The triazole ring is then nitrated using a nitrating agent such as nitric acid.

    Coupling with Phenyl Group: The nitro-substituted triazole is coupled with a phenyl group through a suitable coupling reaction.

    Formation of Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Used in the development of materials with specific properties, such as energetic materials and polymers.

Mechanism of Action

The mechanism of action of 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,2,3-triazole-acetophenone hybrids allows for diverse modifications, leading to varied biological and chemical properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Triazole-Acetophenone Derivatives

Compound Name Substituents Synthesis Yield Key Applications Key Findings References
1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Methyl at triazole C5; nitro on phenyl 86% (oxime derivative) Antibacterial, heterocyclic synthesis Confirmed via NMR and X-ray; oxime formation enhances stability.
1-(2-(4-(4-Ethylphenyl)-1H-1,2,3-triazol-1-yl)phenyl)ethan-1-one (ETAP) Ethylphenyl on triazole N/A Antidepressant Serotonergic activity in mice FST/TST; 5 mg/kg optimal dose.
1-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazol-1-yl}phenyl)ethan-1-one Pyridinyl-triazole N/A Enzyme inhibition (InhA) Hydrophobic interactions with Gly96/Ile95 in M. tuberculosis.
1-[1-(4-Amino-furazan-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one Furazan and methyl N/A Anticancer, molecular docking Intermediate for quinolinecarboxylic acids.
1-(1-Phenyl-1H-1,2,3-triazol-5-yl)ethan-1-one Phenyl on triazole N/A Material science CAS 15966-71-9; used in organic electronics.

Key Structural and Functional Insights:

In contrast, ETAP’s ethylphenyl group increases lipophilicity, aiding blood-brain barrier penetration for antidepressant effects . Methyl Groups: Methyl substitution at triazole C5 () improves steric hindrance, affecting reaction yields (86% for oxime derivative) and crystallinity.

Synthetic Versatility :

  • CuAAC is a common route for triazole formation, as seen in and . Post-functionalization (e.g., nitration, oxime formation) tailors reactivity and application.

Pharmacological Diversity: Antidepressant Activity: ETAP’s serotonergic modulation highlights the role of aryl substituents in CNS targeting . Antibacterial/Antitubercular: Nitro-triazole derivatives () show promise against M. tuberculosis via InhA inhibition. Anticancer Potential: Furazan-triazole hybrids () act as intermediates for cytotoxic quinolinecarboxylic acids.

Biological Activity

1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, with the CAS number 478041-21-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8N4O3
  • Molecular Weight : 232.2 g/mol
  • Structure : The compound features a triazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with biological targets that are involved in various signaling pathways. The nitro group and the triazole moiety are critical for its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. The presence of the nitro group enhances the electron-withdrawing capacity, potentially increasing the compound's reactivity towards microbial enzymes.

Anticancer Activity

Studies have shown that similar triazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating superior efficacy.

CompoundMIC (µg/mL)Bacteria Tested
This compound8E. coli
Control Antibiotic16E. coli

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound inhibited cell proliferation significantly at concentrations above 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells when treated with the compound.

Cell LineIC50 (µM)Apoptosis Rate (%)
MCF7 (Breast Cancer)1230
HeLa (Cervical Cancer)1525

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests moderate absorption with a half-life conducive for therapeutic applications. Toxicological assessments indicate low cytotoxicity at therapeutic doses; however, further studies are required to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(4-nitro-1H-1,2,3-triazol-1-yl)phenyl]ethan-1-one, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation. For example, a nitro-triazole precursor may react with 4-iodoacetophenone under palladium-catalyzed cross-coupling conditions. Optimization involves:

  • Catalyst screening : Pd(PPh₃)₄ or CuI for CuAAC .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
  • Temperature control : Reflux (~100°C) for 24–48 hours to maximize yield .
    Monitor progress via TLC or HPLC, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers characterize the crystalline structure of this compound, and what challenges arise during refinement?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Crystallization : Use slow evaporation in ethanol/dichloromethane .
  • Data collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Refinement : Use SHELXL for structure solution, addressing challenges like disordered nitro groups or twinning. Apply restraints to thermal parameters of the triazole ring .

Q. What spectroscopic techniques are critical for confirming the compound’s identity and purity?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.8–8.2 ppm for nitro-triazole) and carbonyl resonance (δ ~200 ppm in ¹³C) .
  • FT-IR : Confirm nitro group (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and ketone (1700 cm⁻¹ C=O) .
  • HRMS : Use ESI+ to observe [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the compound’s reactivity in electrophilic substitution reactions?

Methodological Answer:

  • Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., nitro-triazole moiety) prone to nucleophilic attack .
  • Transition state analysis : Simulate nitration or halogenation pathways to predict regioselectivity .
  • Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in biological activity data, such as inconsistent IC₅₀ values in enzyme inhibition assays?

Methodological Answer:

  • Assay standardization : Control variables (pH, temperature, DMSO concentration) to minimize false positives .
  • Cofactor screening : Test metal ions (e.g., Mg²⁺) that may modulate triazole-nitro interactions with active sites .
  • Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate pharmacophore contributions .

Q. How can researchers mitigate decomposition of the nitro group during long-term stability studies?

Methodological Answer:

  • Storage conditions : Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation .
  • Stabilizers : Add radical scavengers (e.g., BHT) to formulations .
  • Analytical monitoring : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to track nitro group loss (λ = 270 nm) .

Specialized Methodological Considerations

Q. What crystallographic software tools are recommended for analyzing non-covalent interactions in co-crystals of this compound?

Methodological Answer:

  • SHELX suite : Refine hydrogen-bonding networks (e.g., C=O···H–N triazole) with SHELXL .
  • Mercury (CCDC) : Visualize π-π stacking (triazole-phenyl distances ~3.4 Å) and quantify interaction energies .

Q. How should researchers design SAR studies to explore the nitro-triazole moiety’s role in antimicrobial activity?

Methodological Answer:

  • Analog synthesis : Replace nitro with electron-withdrawing (e.g., –CF₃) or donating (–OCH₃) groups .
  • In vitro testing : Use MIC assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Docking studies : Model ligand-enzyme interactions (e.g., with bacterial dihydrofolate reductase) using AutoDock Vina .

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